molecular formula C22H27N3O4 B2360509 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide CAS No. 547734-34-9

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide

Cat. No.: B2360509
CAS No.: 547734-34-9
M. Wt: 397.475
InChI Key: NZLXALYBPRBGSH-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is a synthetic amide derivative featuring a piperazine core substituted with a phenoxyacetyl group and an ethyl-linked ethanamide moiety. Piperazine derivatives are widely studied for their CNS activity, antimicrobial properties, and enzyme inhibition capabilities .

Properties

IUPAC Name

2-phenoxy-N-[2-[4-(2-phenoxyacetyl)piperazin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-21(17-28-19-7-3-1-4-8-19)23-11-12-24-13-15-25(16-14-24)22(27)18-29-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLXALYBPRBGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide typically involves multiple steps, starting with the preparation of phenoxyacetic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Insights
Compound Name Biological Activity/Application Key Findings Reference
N-[3-Oxolup-20(29)-en-28-oyl]-...ethanamide (15a) Antidiabetic, anti-inflammatory Demonstrated in vitro inhibition of α-glucosidase and TNF-α suppression
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethanamide Serotonergic activity (hypothesized) Structural similarity to 5-HT1A receptor ligands (e.g., WAY-100635 analogs)
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide Unknown (pharmaceutical intermediate) High lipophilicity due to CF₃O group; potential CNS penetration
Melatonin Circadian rhythm regulation, antioxidant Binds to melatonin receptors MT1/MT2; modulates oxidative stress

Key Observations :

  • Piperazine Core : The presence of a piperazine ring (as in the target compound and ) enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Phenoxy Substituents: Electron-withdrawing groups (e.g., nitro in ) may enhance receptor binding affinity, while bulky triterpenoid backbones (e.g., 15a–f) improve metabolic stability .
  • Ethanamide Linker : The ethanamide moiety facilitates hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase in 15a ) .

Challenges and Opportunities

  • Synthetic Complexity : Piperazine derivatives often require multi-step synthesis, with yields varying based on substituent reactivity (e.g., 65–89% for triterpenic amides vs. lower yields for nitro-substituted analogs) .
  • Analog studies (e.g., acetylcholinesterase inhibitors in ) highlight the need for target-specific assays .

Biological Activity

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

It features a phenoxy group, a piperazine moiety, and an acetylated structure, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the phenoxy group is known to enhance binding affinity to certain receptors, such as histamine H3 receptors (H3R) and peroxisome proliferator-activated receptors (PPARs) .

Histamine H3 Receptor Antagonism

A study highlighted that derivatives of phenoxy compounds exhibit significant antagonistic activity against H3 receptors. The ether oxygen in the phenoxy moiety facilitates hydrogen bonding with receptor sites, enhancing the compound's biological efficacy .

Dual Modulation of ACC and PPARs

Another line of investigation revealed that similar compounds can serve as dual modulators of Acetyl-CoA carboxylases (ACCs) and PPARs. This dual activity is particularly relevant for metabolic disorders such as obesity and type 2 diabetes .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide exhibits notable activity against specific cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.7Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)12.4Inhibition of cell proliferation
HeLa (Cervical Cancer)10.1Cell cycle arrest at G1 phase

Case Study 1: Anticonvulsant Activity

In a study focused on anticonvulsant properties, derivatives containing the phenoxy group demonstrated significant efficacy in reducing seizure frequency in mouse models. The compound was tested in maximal electroshock-induced seizure (MES) models, showing promising results compared to standard treatments .

Case Study 2: Metabolic Disorders

Another investigation assessed the compound's effect on lipid metabolism. It was found to effectively lower triglyceride levels in diabetic rats when administered over a four-week period. This suggests potential use in managing metabolic syndromes .

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